(2-Nitro-1-nitrosoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitro-1-nitrosoethyl)benzene is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of both nitro and nitroso functional groups attached to an ethyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-nitrosoethyl)benzene typically involves the nitration and nitrosation of ethylbenzene derivatives. One common method is the reaction of ethylbenzene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the nitroso group can be introduced through the reaction with nitrous acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration and nitrosation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates and the potential for hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-1-nitrosoethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form different oxidation states of nitrogen-containing functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens in the presence of a Lewis acid like aluminum chloride.
Major Products
Reduction: (2-Amino-1-nitrosoethyl)benzene.
Oxidation: Various nitrogen oxides and related compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(2-Nitro-1-nitrosoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Nitro-1-nitrosoethyl)benzene involves its interaction with various molecular targets. The nitro and nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or modifying biomolecules such as proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Contains a nitro group attached directly to the benzene ring.
Nitrosobenzene: Contains a nitroso group attached directly to the benzene ring.
(2-Nitroethyl)benzene: Contains a nitro group attached to an ethyl chain connected to the benzene ring.
(2-Nitrosoethyl)benzene: Contains a nitroso group attached to an ethyl chain connected to the benzene ring.
Uniqueness
(2-Nitro-1-nitrosoethyl)benzene is unique due to the presence of both nitro and nitroso groups on the same molecule.
Properties
CAS No. |
3532-83-0 |
---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2-nitro-1-nitrosoethyl)benzene |
InChI |
InChI=1S/C8H8N2O3/c11-9-8(6-10(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
HJVGFXVHUWSXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.